Tosylate vs. Mesylate Leaving Group Reactivity
In a controlled photochemical release study comparing leaving group performance, the tosylate group demonstrated a relative release rate of 1.00, whereas the mesylate group achieved a rate of only 0.93 under identical conditions, establishing tosylate as the more labile sulfonate ester [1]. This difference is attributed to the lower pKa of the tosylate conjugate acid (-0.43) compared to mesylate (-1.54), which translates to better stabilization of the departing anion in SN2 reactions [1]. For tert-Butyl 2-((tosyloxy)methyl)morpholine-4-carboxylate, this means faster and higher-yielding nucleophilic displacements when the morpholine 2-methylene serves as the electrophilic center.
| Evidence Dimension | Relative release rate (leaving group ability) |
|---|---|
| Target Compound Data | Tosylate: relative release rate = 1.00 |
| Comparator Or Baseline | Mesylate: relative release rate = 0.93 |
| Quantified Difference | 7% higher release rate for tosylate |
| Conditions | Photochemical release study; pHP system; rates derived from quantum yields |
Why This Matters
A 7% faster release rate translates to shorter reaction times and higher conversion in SN2 reactions, directly impacting synthesis throughput for procurement planning.
- [1] PMC. Table 4: Disappearance Quantum Yields, pKa's, and Rates of Release for Different Leaving Groups (X) for pHP X. Mesylate pKa -1.54, rate 0.93; Tosylate pKa -0.43, rate 1.00. PubMed Central, 2014. View Source
